molecular formula C14H10BrN5O3 B6044040 2-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-6-bromo-4-nitrophenol

2-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-6-bromo-4-nitrophenol

Cat. No.: B6044040
M. Wt: 376.16 g/mol
InChI Key: NCCGWVHFZIHLGW-FRKPEAEDSA-N
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Description

2-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-6-bromo-4-nitrophenol is a complex organic compound that features a benzimidazole moiety, a bromine atom, and a nitrophenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-6-bromo-4-nitrophenol typically involves multiple steps. One common approach starts with the preparation of the benzimidazole core, which is then functionalized to introduce the hydrazinylidene, bromine, and nitrophenol groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-6-bromo-4-nitrophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or hydroxylamines.

Scientific Research Applications

2-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-6-bromo-4-nitrophenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-6-bromo-4-nitrophenol involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. The nitrophenol group can participate in redox reactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-6-bromo-4-nitrophenol lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[(E)-(1H-benzimidazol-2-ylhydrazinylidene)methyl]-6-bromo-4-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN5O3/c15-10-6-9(20(22)23)5-8(13(10)21)7-16-19-14-17-11-3-1-2-4-12(11)18-14/h1-7,21H,(H2,17,18,19)/b16-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCCGWVHFZIHLGW-FRKPEAEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NN=CC3=C(C(=CC(=C3)[N+](=O)[O-])Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)N/N=C/C3=C(C(=CC(=C3)[N+](=O)[O-])Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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